

solubility of caffeine monohydrate in different organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Caffeine monohydrate*

Cat. No.: *B1196249*

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Caffeine Monohydrate** in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) like caffeine is fundamental to formulation, purification, and extraction processes. This technical guide provides a comprehensive overview of the solubility of **caffeine monohydrate** in a range of common organic solvents, presenting quantitative data, detailed experimental methodologies, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of caffeine in various organic solvents has been investigated across different temperatures. The following table summarizes the mole fraction solubility (x) of caffeine in several organic solvents at temperatures ranging from 298 K to 323 K.[\[1\]](#)[\[2\]](#) It is generally observed that the solubility of caffeine increases with a rise in temperature across these solvents.[\[1\]](#)[\[2\]](#)

Solvent	Temperature (K)	Mole Fraction Solubility (x) x 10^4
Chloroform	298	745.2
303	856.4	
308	982.1	
313	1125.8	
318	1289.3	
323	1475.6	
Dichloromethane	298	689.5
303	785.3	
308	894.7	
313	1019.2	
318	1159.6	
323	1318.4	
Acetone	298	158.3
303	179.8	
308	204.2	
313	231.9	
318	263.4	
323	299.1	
Ethyl Acetate	298	85.6
303	99.8	
308	116.4	
313	135.8	
318	158.5	

323	184.9	
Methanol	298	78.2
303	91.5	
308	106.9	
313	124.9	
318	146.1	
323	170.8	
Ethanol	298	65.4
303	77.2	
308	91.1	
313	107.5	
318	126.9	
323	150.0	
Carbon Tetrachloride	298	5.7
303	6.9	
308	8.4	
313	10.2	
318	12.4	
323	15.0	

Data sourced from Shalmashi, A., and Golmohammad, F. (2010). SOLUBILITY OF CAFFEINE IN WATER, ETHYL ACETATE, ETHANOL, CARBON TETRACHLORIDE, METHANOL, CHLOROFORM, DICHLOROMETHANE, AND ACETONE BETWEEN 298 AND 323 K. Latin American Applied Research, 40(1), 45-48.[\[1\]](#)[\[2\]](#)

Based on the provided data, the solubility of caffeine decreases in the following order:
chloroform > dichloromethane > acetone > ethyl acetate > methanol > ethanol > carbon

tetrachloride.^[1] Chloroform and dichloromethane exhibit the highest solvating power for caffeine among the tested solvents.^{[1][2]}

Experimental Protocols

The determination of caffeine solubility is typically achieved through well-established laboratory methods. The following protocols are based on methodologies cited in the literature.

Isothermal Equilibrium Method

This is a common and reliable method for determining the solubility of a solid in a liquid.

Materials and Apparatus:

- Anhydrous caffeine (purity > 98%)
- Organic solvents (analytical grade)
- Equilibrium cell or jacketed glass vessel with a magnetic stirrer
- Constant temperature water bath
- Analytical balance
- Warmed pipette
- Drying oven
- Vials

Procedure:

- An excess amount of caffeine is added to a known mass of the selected organic solvent in the equilibrium cell.^{[1][2]}
- The cell is sealed and placed in a constant temperature water bath, maintained at the desired temperature.

- The mixture is continuously stirred for a sufficient period, typically 48 hours, to ensure that equilibrium is reached.[1][2]
- After the initial equilibration period, stirring is stopped, and the solution is left undisturbed for another 48 hours to allow the undissolved solid to settle.[1][2]
- A sample of the clear supernatant is carefully withdrawn using a warmed pipette to prevent premature crystallization of the solute.[1]
- The withdrawn sample is transferred to a pre-weighed vial, which is then tightly sealed.

Analytical Methods for Quantification

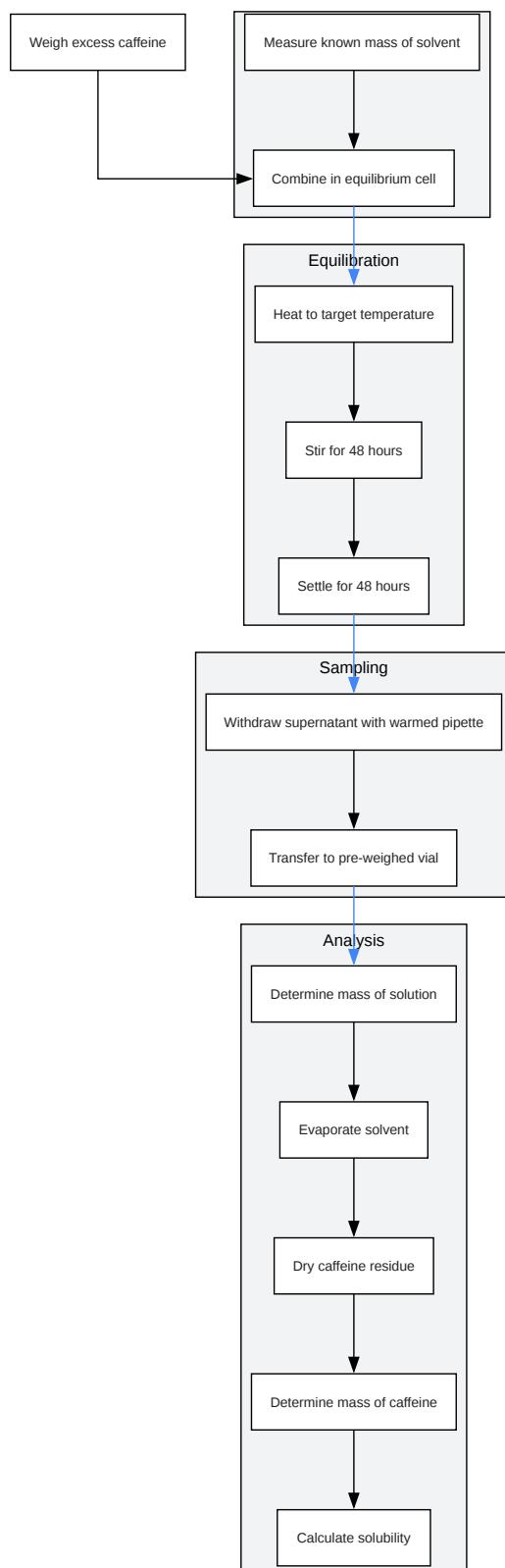
Once the saturated solution is obtained, the concentration of caffeine needs to be determined.

a) Gravimetric Method:

- The mass of the vial containing the sample of the saturated solution is accurately determined.[1]
- The vial is then placed in a drying oven at a suitable temperature to evaporate the solvent completely.
- After the solvent has evaporated, the vial containing the solid caffeine residue is dried for an extended period (e.g., 5 hours) to ensure all solvent is removed.[1]
- The vial is reweighed to determine the mass of the dissolved caffeine.[1]
- The solubility is then calculated as the mass of the caffeine divided by the mass of the solvent.

b) High-Performance Liquid Chromatography (HPLC):

- The saturated solution sample is appropriately diluted with a suitable mobile phase.
- The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector.[3]


- Caffeine is detected based on its characteristic UV absorbance, typically around 272-273 nm.[3]
- The concentration is quantified by comparing the peak area of the sample to a calibration curve prepared from standard solutions of known caffeine concentrations.

c) UV-Vis Spectrophotometry:

- A sample of the saturated solution is diluted to a concentration that falls within the linear range of the spectrophotometer.
- The absorbance of the diluted solution is measured at the wavelength of maximum absorbance for caffeine (around 274 nm).[4]
- The concentration is determined using a calibration curve generated from standard caffeine solutions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical experiment to determine the solubility of caffeine in an organic solvent.

[Click to download full resolution via product page](#)

Caption: Workflow for determining caffeine solubility via the isothermal equilibrium and gravimetric method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K [scielo.org.ar]
- 2. laar.plapiqui.edu.ar [laar.plapiqui.edu.ar]
- 3. A Determination of the Caffeine Content in Dietary Supplements According to Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- To cite this document: BenchChem. [solubility of caffeine monohydrate in different organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196249#solubility-of-caffeine-monohydrate-in-different-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com